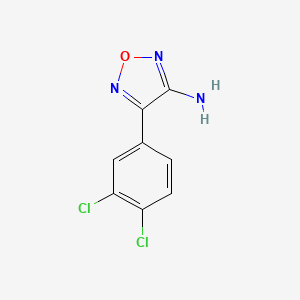

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine

説明

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABLAQMULABYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249405 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99817-29-5 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99817-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Description

One of the most notable methods for synthesizing 1,3,4-oxadiazole derivatives substituted with 3,4-dichlorophenyl groups involves electrooxidative cyclization of arylthiosemicarbazides at a platinum electrode in aprotic solvents like acetonitrile.

- Starting material: Arythiosemicarbazide derivatives containing 3,4-dichlorophenyl groups.

- Electrochemical setup: A three-electrode cell with platinum plate as working and counter electrodes, and saturated calomel electrode as reference.

- Electrolyte: Lithium perchlorate in acetonitrile.

- Conditions: Controlled potential electrolysis at room temperature (25 °C) for 3-5 hours.

- Product isolation: Extraction with chloroform, followed by rotary evaporation and silica gel chromatography.

Reaction Scheme

The electrooxidative cyclization converts arylthiosemicarbazide into the 1,3,4-oxadiazole ring system by intramolecular cyclization under anodic oxidation, avoiding hazardous reagents.

Reaction Data Summary

| Compound | R1 Substituent | R2 Substituent | Time (h) | Applied Potential (V) | Current (mA) | Yield (%) |

|---|---|---|---|---|---|---|

| 1a | 3,4-Cl2C6H3 (target group) | C6H5 | 3 | 1.80 | 1180 | 83 |

| 1d | 3,4-Cl2C6H3 | 2-OMeC6H4 | 5 | 2.00 | 1350 | 71 |

Table 1: Electrooxidative synthesis of 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles (adapted for related compounds).

Advantages and Notes

- Environmentally benign: avoids hazardous reagents.

- Uses mild conditions and common solvents.

- High yields (up to 83%) for 3,4-dichlorophenyl substituted derivatives.

- The method is scalable and allows for structural diversity by varying substituents.

Phosphorus Oxychloride (POCl3)-Mediated Cyclization

Method Description

Another classical approach involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) , which acts as a dehydrating and cyclizing agent to form 1,3,4-oxadiazole-2-amines.

- Starting materials: 3,4-dichlorophenyl acetic acid derivatives and thiosemicarbazide.

- Reagent: POCl3.

- Conditions: Reflux for 45 minutes, then addition of water and further reflux for 4 hours.

- Workup: Filtration, basification, and recrystallization from ethanol.

Reaction Details

- The reaction mixture is refluxed in POCl3, which promotes cyclization by dehydration.

- Subsequent hydrolysis and neutralization yield the oxadiazole amine derivative.

Yield and Characterization

- Yields around 65% reported for related 5-substituted 1,3,4-oxadiazole-2-amines.

- Characteristic IR bands for NH2 groups (3310–3400 cm−1) and C=N (1610 cm−1).

- Melting points and NMR data consistent with the expected structures.

Green and Photochemical Synthetic Approaches

Visible Light-Induced Oxidative Cyclization

- Utilizes aldehydes and acyl hydrazides under aerobic conditions.

- Employs eosin Y as an organophotoredox catalyst.

- Provides 2,5-disubstituted 1,3,4-oxadiazoles in environmentally friendly conditions.

- Reaction times are shorter, and yields are generally good.

Surfactant-Mediated Cyclization

- In situ cyclization of hydrazine carbodithioate potassium salts in micellar media using sodium dodecyl sulfate.

- Solvents: water and ethanol.

- Reaction time reduced to 2 hours compared to conventional 24 hours.

- High yields and mild conditions.

Catalyst-Assisted Aqueous Synthesis

- Use of cesium salt of tungsto phosphoric acid as a green catalyst.

- Reaction carried out in water with hydrazide and aldehyde substrates.

- Catalyst is water-tolerant and recoverable.

- Efficient and less time-consuming.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The electrochemical synthesis method yields compounds confirmed by IR, NMR, and mass spectrometry.

- IR spectra show characteristic NH2 stretching (~3337 cm−1), amide carbonyl (~1615 cm−1).

- ^1H NMR signals for NH2 and aromatic protons are consistent with the proposed structures.

- Mass spectrometry confirms molecular weights corresponding to the dichlorophenyl oxadiazole derivatives.

- Green synthesis methods emphasize shorter reaction times, reduced waste, and safer reagents without compromising yields.

化学反応の分析

Types of Reactions: 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions: Substitution reactions can be carried out with nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Nucleophiles such as ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, often with different functional groups.

Substitution Products: Substituted derivatives with different substituents on the aromatic ring or oxadiazole ring.

科学的研究の応用

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole derivatives, including those similar to 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, which showed promising activity against multiple human cancer cell lines. Notably, compounds with a similar structure were evaluated for their cytotoxic effects:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | OVXF 899 | 2.76 |

| Compound B | PXF 1752 | 9.27 |

| Compound C | PRXF 22Rv1 | 1.14 |

These findings suggest that modifications to the oxadiazole ring can enhance biological activity, making it a candidate for further drug development .

Antimicrobial Properties

Oxadiazole derivatives have also been studied for their antimicrobial activities. The presence of the dichlorophenyl group enhances interaction with biological targets, leading to increased efficacy against various pathogens. For instance, compounds similar to this compound showed activity against both gram-positive and gram-negative bacteria.

High Energy Density Materials (HEDMs)

Compounds containing the 1,2,5-oxadiazole moiety are recognized for their potential as High Energy Density Materials (HEDMs). The unique structural attributes of these compounds allow for stability and energy release upon decomposition. Research indicates that modifications to the oxadiazole structure can lead to improved performance in energetic applications:

| Property | Value |

|---|---|

| Density | ~1.532 g/cm³ |

| Boiling Point | ~350.5 °C |

These properties make them suitable candidates for use in propellants and explosives .

Case Study 1: Drug Discovery

In a notable study published in Nature Communications, researchers synthesized a series of oxadiazole derivatives to evaluate their anticancer properties. Among these derivatives, one compound demonstrated an IC50 value of less than 0.005 µM against specific cancer cell lines, indicating exceptional potency. This compound’s mechanism involved apoptosis induction through p53 activation and caspase pathway modulation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives indicated that compounds similar to this compound exhibited significant inhibitory effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could be leveraged to design more effective antimicrobial agents .

作用機序

The mechanism by which 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

類似化合物との比較

Research Findings and Implications

- Synthetic Flexibility : The 4-position of 1,2,5-oxadiazole-3-amine allows diverse substitutions, enabling tailored physicochemical and biological properties .

- Therapeutic Potential: Dichlorophenyl-substituted compounds are understudied but promising for CNS disorders, as evidenced by patent filings combining similar structures with eszopiclone for menopausal and cognitive therapies .

- Material Science : Nitrogen-rich analogs prioritize stability and energy release, contrasting with pharmacological compounds optimized for target engagement .

生物活性

4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine (CAS No. 99817-29-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

- Molecular Formula : C8H5Cl2N3O

- Molecular Weight : 230.05 g/mol

- CAS Number : 99817-29-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. The specific synthetic pathways can vary, but they often include cyclization reactions that form the oxadiazole ring.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | Apoptosis induction via p53 pathway |

| 6a | A549 | 0.75 | Inhibition of HDAC activity |

| 20a | HepG2 | 8.2 | Apoptosis induction and cell cycle arrest |

The compound has demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin and tamoxifen in various studies . Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting that they may serve as potential therapeutic agents for treating cancers such as breast and liver carcinoma .

Antibacterial Activity

In addition to anticancer effects, oxadiazole derivatives have been explored for their antibacterial properties. Research has shown that certain oxadiazole compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria:

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

These findings highlight the dual potential of oxadiazole derivatives in both oncology and infectious disease contexts .

Case Studies

- Cytotoxicity Against Leukemia Cells : A study evaluated the activity of various oxadiazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional treatments, suggesting a promising alternative for leukemia therapy .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. The results showed that specific compounds inhibited bacterial growth effectively, indicating their potential as new anti-tuberculosis agents .

Q & A

Basic: What are the common synthetic routes for 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via cyclization reactions involving precursors like 3,4-dichlorophenyl-substituted intermediates. A widely used method involves reacting 1,2,5-oxadiazole-3,4-diamine with halogenated aryl ketones or aldehydes under acidic conditions (e.g., acetic acid) to form the oxadiazole ring . Reaction temperature and stoichiometric ratios significantly impact yield; for example, higher temperatures (e.g., 348 K) improve cyclization efficiency but may degrade sensitive functional groups . Purity optimization often employs recrystallization from ethyl acetate/ether mixtures, achieving >99% purity as verified by HPLC .

Key Variables:

- Temperature: 348 K for cyclization .

- Solvent System: Acetic acid for ring closure , ethyl acetate/ether for purification .

- Catalysts: Stannous chloride dihydrate for nitro-group reduction in intermediates .

Basic: How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For this compound analogs, SC-XRD reveals monoclinic crystal systems (space group C2/c) with lattice parameters a = 7.1681 Å, b = 10.8147 Å, and β = 103.155° . Intramolecular hydrogen bonds (N–H⋯N, ~2.1 Å) stabilize the planar oxadiazole core, while intermolecular bonds form chains along the [1 0 -2] axis . Complementary techniques include:

- HPLC: Validates purity (>99.6%) .

- Elemental Analysis: Confirms C, H, N composition (e.g., C 30.41%, N 47.58%, H 1.61%) .

Table 1: Structural Parameters from SC-XRD

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.1681 |

| β (°) | 103.155 |

| Hydrogen Bonds | N–H⋯N (2.1 Å) |

Basic: What initial biological activities have been reported for this compound, and what assays are used to screen its potential?

Answer:

While direct data on this compound is limited, structurally related 1,2,5-oxadiazoles exhibit antiproliferative activity in cancer models (e.g., human cancer cell lines) and antioxidant potential via DPPH radical scavenging assays . Analogous compounds with dichlorophenyl groups show binding affinity to biological targets like kinases, assessed via surface plasmon resonance (SPR) or fluorescence polarization .

Recommended Assays:

- Antiproliferative Activity: MTT assay in HT-29 or MCF-7 cell lines .

- Antioxidant Potential: DPPH assay (IC50 quantification) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations?

Answer:

Docking studies (e.g., AutoDock Vina) model interactions by aligning the compound’s oxadiazole core and dichlorophenyl moiety into hydrophobic pockets of target proteins (e.g., EGFR kinase) . Molecular dynamics simulations (100 ns trajectories) assess binding stability, but discrepancies arise when crystal water molecules or protein flexibility are neglected. For example, predicted binding energies may deviate from experimental SPR data by ±1.5 kcal/mol .

Methodological Steps:

Target Preparation: Remove crystallographic water molecules.

Grid Box Setup: Focus on ATP-binding sites for kinase targets.

Validation: Compare docking scores with IC50 values from enzymatic assays.

Advanced: What strategies are employed to optimize the compound’s pharmacological properties through structural modification?

Answer:

Modifications focus on enhancing solubility and target affinity:

- Chlorine Substitution: Replacing 3,4-dichlorophenyl with 4-trifluoromethylphenyl increases metabolic stability .

- Amino Group Derivatization: Acylation (e.g., acetyl or benzoyl groups) improves membrane permeability but may reduce hydrogen-bonding capacity .

Table 2: Structural Analogs and Their Properties

| Compound | Modification | Bioactivity Change |

|---|---|---|

| 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine | Dichloro positional isomer | Reduced kinase inhibition |

| N-(4-Chlorophenyl)-1,3-benzoxazol-5-amine | Monochloro substitution | Improved solubility |

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Discrepancies often arise from oversimplified force fields in docking studies or unaccounted protein dynamics. Mitigation strategies include:

Hybrid QM/MM Simulations: Incorporate quantum mechanics to model electron-density changes during binding .

Synchrotron Crystallography: Resolve bound water networks (e.g., at 1.0 Å resolution) to refine docking poses .

SAR Analysis: Compare analogs (Table 2) to identify substituents critical for activity .

Example: A predicted IC50 of 2 µM for kinase inhibition might align poorly with experimental 10 µM due to unmodeled hydrophobic interactions, necessitating free-energy perturbation (FEP) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。